[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile [(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 88757-22-6
VCID: VC15925734
InChI: InChI=1S/C11H6Cl2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2
SMILES:
Molecular Formula: C11H6Cl2N2O
Molecular Weight: 253.08 g/mol

[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile

CAS No.: 88757-22-6

Cat. No.: VC15925734

Molecular Formula: C11H6Cl2N2O

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile - 88757-22-6

Specification

CAS No. 88757-22-6
Molecular Formula C11H6Cl2N2O
Molecular Weight 253.08 g/mol
IUPAC Name 2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile
Standard InChI InChI=1S/C11H6Cl2N2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2
Standard InChI Key UZFNNLUCAWLWNO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C(C=C2Cl)Cl)OCC#N)N=C1

Introduction

Structural and Molecular Characteristics

The molecular formula of [(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile is C₁₁H₆Cl₂N₂O, with a molecular weight of 253.08 g/mol. Its IUPAC name, 2-(5,7-dichloroquinolin-8-yl)oxyacetonitrile, reflects the dichloro substitutions at positions 5 and 7 of the quinoline ring and the acetonitrile group attached via an ether linkage at position 8. The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity .

Comparative Structural Analysis of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substitutions
[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrileC₁₁H₆Cl₂N₂O253.085,7-Cl; 8-OCH₂CN
5,7-Dichloro-8-hydroxyquinolineC₉H₅Cl₂NO214.055,7-Cl; 8-OH
2-(5-Bromo-7-chloroquinolin-8-yl)oxyacetonitrileC₁₁H₆BrClN₂O297.545-Br,7-Cl; 8-OCH₂CN

The acetonitrile moiety distinguishes this compound from analogs like 5,7-dichloro-8-hydroxyquinoline, which features a hydroxyl group instead . This substitution impacts solubility and reactivity, as the nitrile group participates in nucleophilic reactions .

Synthesis and Chemical Reactivity

Reactivity Profile

  • Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and hydrolysis to carboxylic acids.

  • Quinoline Core: Undergoes electrophilic substitution at electron-deficient positions, influenced by chloro substituents .

  • Ether Linkage: Susceptible to cleavage under strong acidic or basic conditions .

Physicochemical Properties

PropertyValue/Description
SolubilityInsoluble in water; soluble in DMSO, acetone
Melting PointNot reported (analog: 178–183°C for 5,7-dichloro-8-hydroxyquinoline)
LogPEstimated ~3.5 (high lipophilicity)
StabilityStable under inert conditions; sensitive to light

The compound’s low aqueous solubility necessitates formulation with co-solvents for biological assays . Its lipophilicity (LogP ~3.5) suggests favorable membrane permeability, a critical factor in drug design .

Biological Activities and Mechanisms

Kinase Inhibition

[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile exhibits preliminary activity against protein kinases involved in cancer pathways, particularly those regulating cell proliferation and apoptosis. Kinase inhibition is attributed to competitive binding at the ATP-binding site, a common mechanism among quinoline-based inhibitors .

Applications in Medicinal Chemistry

Oncology

Quinoline derivatives are explored as kinase inhibitors in breast and lung cancers. The dichloro-acetonitrile variant’s ability to disrupt signaling pathways positions it as a candidate for combination therapies .

Infectious Diseases

The structural motif of 5,7-dichloro substitution correlates with broad-spectrum antimicrobial activity, suggesting potential against drug-resistant pathogens .

Future Research Directions

  • Mechanistic Studies: Elucidate kinase selectivity and off-target effects.

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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